1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone, monohydrochloride is a synthetic compound belonging to the class of cathinones Cathinones are a group of psychoactive substances structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, 1-(1,3-Benzodioxol-5-yl)-2-nitropropene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or a similar methylating agent.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone involves its interaction with neurotransmitter transporters in the brain. The compound acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one
Butylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
Pentylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other synthetic cathinones. Its unique structure allows for different interactions with neurotransmitter transporters, leading to variations in its stimulant effects and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H18ClNO3 |
---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-methyl-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-8(2)12(14-3)13(15)9-4-5-10-11(6-9)17-7-16-10;/h4-6,8,12,14H,7H2,1-3H3;1H |
InChI-Schlüssel |
XINWFDIJQZQKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.